molecular formula C21H23N3O2 B2967320 tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate CAS No. 1356863-57-4

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Cat. No. B2967320
M. Wt: 349.434
InChI Key: PBVYPUCPGHHLTF-UHFFFAOYSA-N
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Description

“tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is a chemical compound with a molecular weight of 349.43 . It is a light-red to brown solid and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is 1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is a light-red to brown solid . Its molecular weight is 349.43 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Intermediate Role

Synthetic Methodologies and Applications

tert-Butyl carbamates serve as crucial intermediates in synthesizing biologically active compounds. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an essential intermediate in the synthesis of molecules like omisertinib (AZD9291). A study demonstrated a rapid synthetic method for this compound, achieving an 81% total yield through acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Deprotection Strategies

Aqueous Phosphoric Acid in Deprotection

Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers mild conditions and good selectivity, preserving the stereochemical integrity of substrates, demonstrating its utility in the synthesis of complex molecules like clarithromycin derivatives (Li et al., 2006).

Organic Synthesis Building Blocks

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, offering a novel route to N-(Boc)hydroxylamines through reactions with organometallics (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name

tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVYPUCPGHHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1-nitro-2-naphthylamino)phenylcarbamate (18.67 g, 49.21 mmol) was dissolved in tetrahydrofuran (180 mL) and methanol (180 mL), the mixture was added with platinum oxide (360 mg), and the mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere. The catalyst was separated by filtration, then the solvent was evaporated under reduced pressure, and the residue was washed with methanol to give the title compound (15.67 g, yield 91%) as off-white crystals.
Name
tert-Butyl 4-(1-nitro-2-naphthylamino)phenylcarbamate
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Two
Yield
91%

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